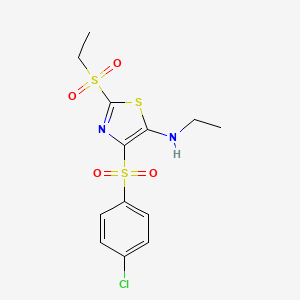
2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CTB is a thiazole-based compound that has been synthesized through a series of chemical reactions.
科学的研究の応用
Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of sulfonamide derivatives, including compounds similar to 2-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide, highlights their significance in developing inhibitors with specific target activities. One study by Stec et al. (2011) explored various 6,5-heterocycles to improve the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This research underscores the importance of structural modifications in enhancing the pharmacological profile of sulfonamide-based compounds (Stec et al., 2011).
Antimicrobial and Antiviral Applications
Sulfonamide derivatives have been evaluated for their antimicrobial and antiviral properties. Fahim and Ismael (2021) conducted a theoretical investigation and molecular docking study on antimalarial sulfonamides as COVID-19 drugs. Their findings demonstrate the potential of sulfonamide derivatives in treating infectious diseases, showcasing the versatility and applicability of these compounds in addressing current global health challenges (Fahim & Ismael, 2021).
Cytotoxic Activity for Cancer Therapy
The cytotoxic activity of novel sulfonamide derivatives has been studied with the aim of developing new anticancer agents. Ghorab et al. (2015) synthesized sulfonamide derivatives and evaluated their in vitro anticancer activity against breast and colon cancer cell lines. Their research highlights the potential of sulfonamide-based compounds in cancer therapy, offering insights into the development of more effective and targeted anticancer drugs (Ghorab et al., 2015).
Synthesis and Microbial Studies
Patel and Agravat (2007) explored the synthesis and microbial studies of new pyridine derivatives, demonstrating the broad spectrum of applications for sulfonamide derivatives in combating microbial infections. Their work contributes to the understanding of how structural modifications can enhance the antimicrobial efficacy of these compounds (Patel & Agravat, 2007).
Anticonvulsant Agents
Research by Farag et al. (2012) into azoles incorporating a sulfonamide moiety as anticonvulsant agents illustrates the therapeutic potential of sulfonamide derivatives beyond their traditional uses. This study highlights the versatility of sulfonamide-based compounds in addressing various neurological conditions, further expanding the scope of scientific research applications for these chemicals (Farag et al., 2012).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant activities . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . The specific mode of action would depend on the biological activity and the target of this compound.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways . The exact pathways would depend on the biological activity and the target of this compound.
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant activities . The specific effects would depend on the biological activity and the target of this compound.
特性
IUPAC Name |
2-[[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S2/c19-11-5-7-13(8-6-11)29(26,27)23-18-21-12(10-28-18)9-16(24)22-15-4-2-1-3-14(15)17(20)25/h1-8,10H,9H2,(H2,20,25)(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOQRTQSHCDXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2467127.png)
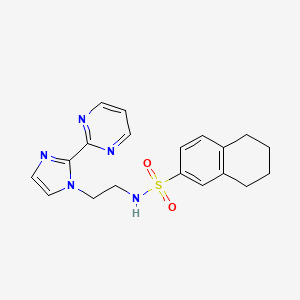
![2-[[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2467130.png)
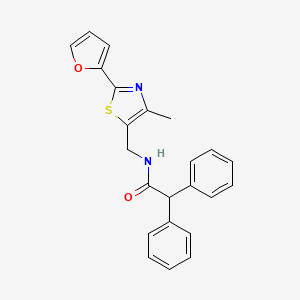
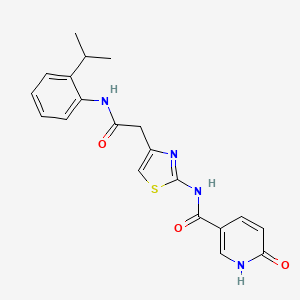

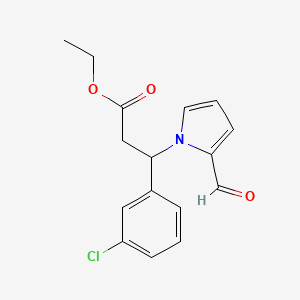

![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2467142.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)


![5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B2467148.png)
